雌三醇琥珀酸酯

描述

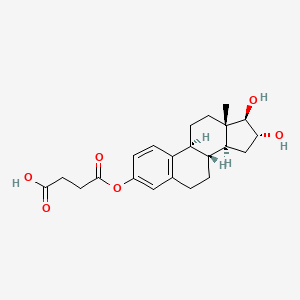

Estriol succinate, also known as estriol disuccinate or as estriol 16α,17β-di(hydrogen succinate), is a synthetic estrane steroid and a derivative of estriol . It is specifically the C16α and C17β disuccinate ester of estriol . The medication is provided both as estriol succinate and as estriol sodium succinate, the sodium salt .

Synthesis Analysis

The synthesis of estrogens occurs in the theca interna cells of the developing ova, and is accomplished through conversion of androstenedione from cholesterol . E2 can be converted to E1 and E3. E1 can be converted to E2 or E3 .

Molecular Structure Analysis

Estriol succinate is an estrogen ester, specifically, an ester of estriol, and acts as a prodrug of estriol in the body . It is described as a weak estrogen in comparison to estradiol valerate .

Chemical Reactions Analysis

Succinic acid and its ester have been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .

Physical and Chemical Properties Analysis

Estriol succinate has a molecular formula of C26H32O9, an average mass of 488.527 Da, and a monoisotopic mass of 488.204620 Da . Its physical properties include a density of 1.4±0.1 g/cm3, a boiling point of 716.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

科学研究应用

生物医学重要性和临床应用

雌三醇 (E3) 作为人类三大雌激素之一,因其临床相关性和生物学意义而受到认可。研究已证明雌三醇可用作疾病筛查、胎盘功能测试的生物标志物,并作为一种供人类使用的新型药物。当前的研究正在探索其在各种疾病中作为诊断和治疗工具的潜力,突出了其在医学领域日益重要的作用 (Falah、Torday、Quinney 和 Haas,2015 年)。

对癌细胞系生长和基因表达的影响

关于雌三醇对人乳腺癌细胞系影响的研究表明,它可以作为一种有效的雌激素,刺激雌激素受体 α 阳性乳腺癌细胞系的生长和基因表达。这对了解雌三醇在乳腺癌治疗中的作用有影响,并提示乳腺癌幸存者在使用时需要谨慎 (Diller、Schüler、Buchholz、Lattrich、Treeck 和 Ortmann,2014 年)。

对自身免疫性疾病的治疗益处

雌三醇已被发现对治疗 Th1 介导的自身免疫性疾病(包括多发性硬化症和类风湿性关节炎)具有治疗作用。这强调了雌三醇利用其免疫调节能力来管理自身免疫性疾病的潜力,为研究和治疗提供了有希望的途径 (Lommen 和 Mead,2013 年)。

对炎症性疾病和免疫细胞募集的影响

对雌三醇对免疫细胞募集和炎症影响的研究表明,雌三醇对雌性小鼠具有预防严重流感的保护作用,表明其在传染性和非传染性炎症性疾病中具有广泛的治疗潜力。这表明雌三醇在免疫调节机制中发挥作用,减少组织炎症,为其在管理以异常炎症为特征的疾病中的潜在应用提供了见解 (Vermillion、Ursin、Attreed 和 Klein,2018 年)。

在骨质疏松症和骨骼健康中的作用

雌三醇已被证明可以预防骨质疏松症和绝经后妇女的骨质流失,尽管其机制仍未完全了解。对成骨细胞系的研究表明雌三醇具有刺激细胞增殖的能力,表明其有助于维持骨骼健康并具有预防骨质流失的潜力 (Luo 和 Liao,2003 年)。

作用机制

The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

安全和危害

Estriol succinate is classified as Carcinogenicity, Category 1A, Reproductive toxicity, Category 1A, Specific target organ toxicity – Repeated exposure, Category 1, and Hazardous to the aquatic environment – Chronic Hazard, Category 1 . It may cause cancer, may damage fertility or the unborn child, and causes damage to organs (genital organs, blood, kidneys, urinary bladder) through prolonged or repeated exposure .

未来方向

Estriol provides numerous clinical benefits, commanding the attention of researchers dating as far back as 1966 and continues to garner substantial consideration as a valuable and viable therapeutic agent . Some of the most common and effective treatments that employ estriol include: hot flashes, insomnia, skin enhancement, vaginal atrophy and reduced frequency of urinary tract infections . Most recently, estriol has shown the potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

生化分析

Biochemical Properties

Estriol 3-Succinate interacts with various enzymes, proteins, and other biomolecules. It is a hydroxylated metabolite of estradiol or estrone, distinguished by being 16-hydroxylated . It is the weakest of the three major estrogens with regards to estrogen receptor binding .

Cellular Effects

Estriol 3-Succinate has several effects on various types of cells and cellular processes. It has been used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It has also shown potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

Molecular Mechanism

Estriol 3-Succinate exerts its effects at the molecular level through various mechanisms. It interacts with a target cell receptor, and when the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Temporal Effects in Laboratory Settings

The effects of Estriol 3-Succinate can change over time in laboratory settings. For instance, it has been found that the migration capacity of Estriol 3-Succinate was far stronger than that of estrone in soil .

Dosage Effects in Animal Models

The effects of Estriol 3-Succinate can vary with different dosages in animal models. For example, adult females exposed to Estriol 3-Succinate in utero had increased fertility and superior pregnancy outcomes .

Metabolic Pathways

Estriol 3-Succinate is involved in various metabolic pathways. The metabolism of estrogen, including Estriol 3-Succinate, takes place primarily in the liver through Phase I (hydroxylation) and Phase II (methylation and glucuronidation) pathways, which allow estrogen to be detoxified and excreted from the body .

Transport and Distribution

Estriol 3-Succinate is transported and distributed within cells and tissues. The migration capacity of Estriol 3-Succinate was found to be far stronger than that of estrone in soil .

Subcellular Localization

It is known that many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

属性

IUPAC Name |

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGODVYWMYRLA-TZVXGSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710292 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47575-61-1 | |

| Record name | 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)

![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)